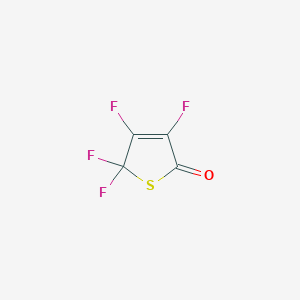
N-methoxy-N,4-dimethyloxane-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methoxy-N,4-dimethyloxane-4-carboxamide is a chemical compound with the molecular formula C8H15NO2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methoxy-N,4-dimethyloxane-4-carboxamide typically involves the reaction of specific precursors under controlled conditions. One common method includes the reaction of N-methoxyamine with 4-dimethyloxane-4-carboxylic acid in the presence of a suitable catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis and to ensure high yield .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The process is optimized for high efficiency and purity, with stringent quality control measures to ensure consistency in the final product .
Chemical Reactions Analysis
Types of Reactions
N-methoxy-N,4-dimethyloxane-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .
Major Products
The major products formed from these reactions include various oxides, amine derivatives, and substituted compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-methoxy-N,4-dimethyloxane-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Mechanism of Action
The mechanism of action of N-methoxy-N,4-dimethyloxane-4-carboxamide involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The pathways involved include binding to active sites of enzymes and altering their activity, which can lead to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N-methoxy-N,4-dimethyloxane-4-carboxamide include:
- N-methoxy-N,2-dimethyl-oxazole-4-carboxamide
- N,N-dimethyloxane-4-carboxamide
- N,N-dimethyltetrahydro-2H-pyran-4-carboxamide
Uniqueness
This compound is unique due to its specific structural features, such as the presence of both methoxy and dimethyl groups.
Properties
Molecular Formula |
C9H17NO3 |
|---|---|
Molecular Weight |
187.24 g/mol |
IUPAC Name |
N-methoxy-N,4-dimethyloxane-4-carboxamide |
InChI |
InChI=1S/C9H17NO3/c1-9(4-6-13-7-5-9)8(11)10(2)12-3/h4-7H2,1-3H3 |
InChI Key |
BTJDHVMYDIBEQZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCOCC1)C(=O)N(C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![Benzo[b]thiophene-2,7-dicarboxamide, 3-amino-4-(cyclobutyloxy)-](/img/structure/B8569499.png)







